molecular formula C15H23N3O B2389041 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide CAS No. 2309214-17-1

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

Cat. No.: B2389041
CAS No.: 2309214-17-1
M. Wt: 261.369
InChI Key: DJQVSYYYDDBJKZ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives have been extensively studied for their therapeutic and pharmacological activities, driven by the stereochemical complexity and diverse functionality offered by the pyrazole ring. Recent advances in synthetic medicinal chemistry have facilitated the preparation of pyrazole derivatives, highlighting their potential as drug-like compounds. The strategies for synthesizing these compounds aim to harness their full potentials, indicating a broad scope for discovery of new drugs (Ansari, Ali, Asif, & Shamsuzzaman, 2017).

Biological Activities and Applications

Anticancer Activity

Synthesis of new heterocyclic compounds based on pyrazole has been linked to anticancer activities. The chemical interactions and modifications of the pyrazole ring structure have led to the development of compounds with potential anticancer properties, illustrating the versatility of pyrazole derivatives in medicinal chemistry (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Activity

The synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown promising results. This includes the development of pyrazole derivatives that exhibit high antibacterial activities, showcasing the potential of these compounds in addressing various microbial infections (Azab, Youssef, & El-Bordany, 2013).

Antiviral Activities

Research into pyrazoline hybrids has indicated their potential as anticancer agents, with several derivatives displaying remarkable cytotoxic activities against various cancer cell lines. This underscores the significance of pyrazolines in the development of novel anticancer therapeutics, highlighting their role in the ongoing search for effective cancer treatments (Matiadis & Sagnou, 2020).

Agricultural Applications

Pyrazole derivatives have also found applications in agriculture, particularly in the synthesis of compounds with potential as ethylene biosynthesis inhibitors. This is significant for decreasing postharvest losses in fruits and flowers by delaying ripening and senescence, which is crucial for extending shelf life and reducing waste (Sun et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which share some structural similarities with pyrazole, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment and influence various biological activities.

Biochemical Pathways

Related compounds such as indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular processes and responses.

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can significantly impact the bioavailability of the compound.

Result of Action

It can be inferred from related compounds that its action could lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVSYYYDDBJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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